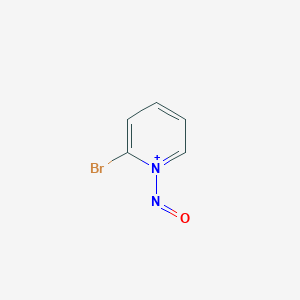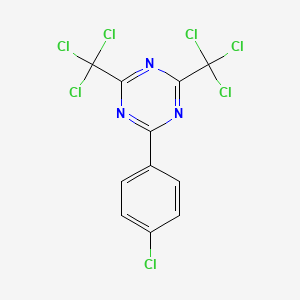![molecular formula C15H12N4O7 B14170233 5,5'-[(2-hydroxyphenyl)methanediyl]dipyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 27406-33-3](/img/structure/B14170233.png)
5,5'-[(2-hydroxyphenyl)methanediyl]dipyrimidine-2,4,6(1H,3H,5H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-[(2-Hydroxyphenyl)methylene]bis[2,4,6(1H,3H,5H)-pyrimidinetrione]: is a complex organic compound characterized by its unique structure, which includes a hydroxyphenyl group linked to two pyrimidinetrione units
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-[(2-Hydroxyphenyl)methylene]bis[2,4,6(1H,3H,5H)-pyrimidinetrione] typically involves the condensation of 2-hydroxybenzaldehyde with barbituric acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as piperidine, and requires a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidinetrione units, potentially converting them to hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroxylated pyrimidinetrione derivatives.
Substitution: Various substituted hydroxyphenyl derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, it serves as a probe for studying enzyme interactions and as a potential inhibitor of specific enzymatic pathways.
Medicine: The compound has shown promise in medicinal chemistry for the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Industry: In the industrial sector, it is utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties .
Mécanisme D'action
The mechanism of action of 5,5’-[(2-Hydroxyphenyl)methylene]bis[2,4,6(1H,3H,5H)-pyrimidinetrione] involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds and π-π interactions with active sites, while the pyrimidinetrione units can chelate metal ions, influencing enzymatic activity and signaling pathways .
Comparaison Avec Des Composés Similaires
- 5,5’-[(2-Hydroxyphenyl)methylene]bis[2-thioxodihydro-4,6(1H,5H)-pyrimidinedione]
- 5,5’-[(2-Hydroxyphenyl)methylene]dipyrimidine-2,4,6(1H,3H,5H)-trione
Comparison: Compared to its analogs, 5,5’-[(2-Hydroxyphenyl)methylene]bis[2,4,6(1H,3H,5H)-pyrimidinetrione] exhibits unique properties due to the presence of the pyrimidinetrione units, which enhance its stability and reactivity. This makes it particularly valuable in applications requiring robust chemical structures .
Propriétés
Numéro CAS |
27406-33-3 |
|---|---|
Formule moléculaire |
C15H12N4O7 |
Poids moléculaire |
360.28 g/mol |
Nom IUPAC |
5-[(2-hydroxyphenyl)-(2,4,6-trioxo-1,3-diazinan-5-yl)methyl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H12N4O7/c20-6-4-2-1-3-5(6)7(8-10(21)16-14(25)17-11(8)22)9-12(23)18-15(26)19-13(9)24/h1-4,7-9,20H,(H2,16,17,21,22,25)(H2,18,19,23,24,26) |
Clé InChI |
QNEQYVQWXBTOLG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(C2C(=O)NC(=O)NC2=O)C3C(=O)NC(=O)NC3=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, N-[(1S)-3-[4-(2-aminocyclopropyl)phenoxy]-1-[[(phenylmethyl)amino]carbonyl]propyl]-](/img/structure/B14170158.png)



![2-Methyl-4-[4-methyl-3-(piperidin-1-ylmethyl)phenyl]phthalazin-1-one](/img/structure/B14170185.png)

![1H-Pyrrolo[2,3-B]pyridine, 4-chloro-2-methyl-1-[(2-methylphenyl)sulfonyl]-](/img/structure/B14170201.png)
![7,8-Dihydro-5H-pyrano[4,3-B]pyridine-4-carboxylic acid](/img/structure/B14170205.png)
![N-[(4-Methylbenzene-1-sulfonyl)oxy]-N-phenylaniline](/img/structure/B14170221.png)

![6-Chloropyrido[2,3-c][1,5]naphthyridine](/img/structure/B14170225.png)
![7-Phenyltetrazolo[1,5-b][1,2,4]triazine](/img/structure/B14170232.png)


